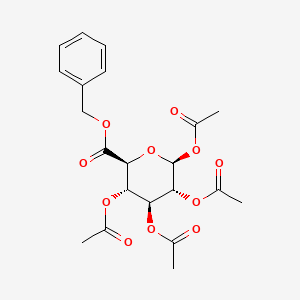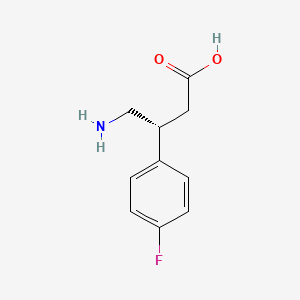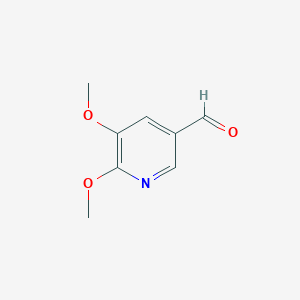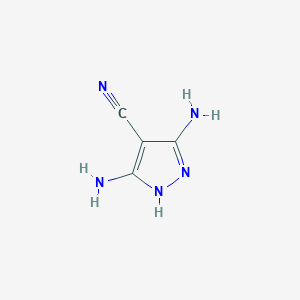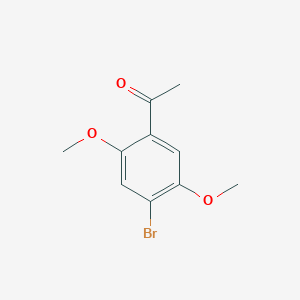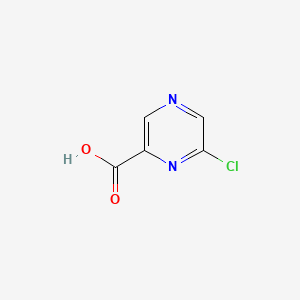
6-Chloropyrazine-2-carboxylic acid
Overview
Description
6-Chloropyrazine-2-carboxylic acid , also known as 6-Chloropicolinic acid , is a chemical compound with the empirical formula C6H4ClNO2 . It is a solid substance with a melting point of approximately 160°C . This compound belongs to the class of pyrazine derivatives and contains a chlorine atom attached to the pyrazine ring.
Physical And Chemical Properties Analysis
Scientific Research Applications
Application in Antimycobacterial Research
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: 6-Chloropyrazine-2-carboxylic acid has been used in the synthesis of various amides, which have shown significant antimycobacterial activity .
- Methods of Application: The compound is synthesized by condensation of 6-chloropyrazine-2-carboxylic acid chloride with ring substituted anilines .
- Results: The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity (72% inhibition) against Mycobacterium tuberculosis .
Application in Antifungal Research
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: Certain amides synthesized from 6-chloropyrazine-2-carboxylic acid have demonstrated antifungal effects .
- Methods of Application: Similar to the antimycobacterial application, these amides are synthesized by condensation of 6-chloropyrazine-2-carboxylic acid chloride with ring substituted anilines .
- Results: The 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited a poor in vitro antifungal effect (MIC = 31.25-500 μmol·dm -3) against all strains tested .
Application in Photosynthesis Inhibition Research
- Scientific Field: Plant Biology and Biochemistry .
- Summary of Application: Some amides derived from 6-chloropyrazine-2-carboxylic acid have been found to inhibit photosynthesis .
- Methods of Application: These amides are synthesized by condensation of 6-chloropyrazine-2-carboxylic acid chloride with ring substituted anilines .
- Results: The most active inhibitors of oxygen evolution rate in spinach chloroplasts were the compounds 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide .
Application in Antituberculotic Research
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid has shown significant antituberculotic activity .
- Methods of Application: This compound is synthesized by condensation of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride with 3,5-bis-trifluoromethylphenyl amine .
- Results: This compound showed the highest antituberculotic activity (72% inhibition) against Mycobacterium tuberculosis .
Application in Antialgal Research
- Scientific Field: Marine Biology and Biochemistry .
- Summary of Application: The 3-methylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid has shown significant antialgal activity .
- Methods of Application: This compound is synthesized by condensation of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride with 3-methylphenyl amine .
- Results: This compound was the most active antialgal compound (IC 50 = 0.063 mmol·dm -3) .
Application in Photosynthesis Inhibition Research
- Scientific Field: Plant Biology and Biochemistry .
- Summary of Application: The (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid has shown significant photosynthesis-inhibiting activity .
- Methods of Application: This compound is synthesized by condensation of 6-chloropyrazine-2-carboxylic acid chloride with 3,5-bis-trifluoromethylphenyl amine .
- Results: This compound was the most active inhibitor of oxygen evolution rate in spinach chloroplasts (IC 50 = 0.026 mmol·dm -3) .
properties
IUPAC Name |
6-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGYMBKTQCLOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561048 | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrazine-2-carboxylic acid | |
CAS RN |
23688-89-3 | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



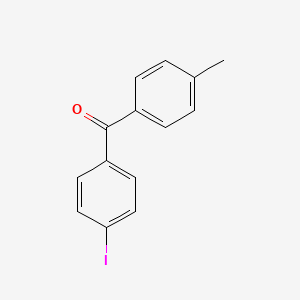

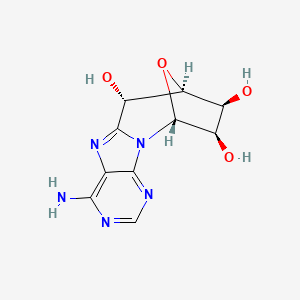
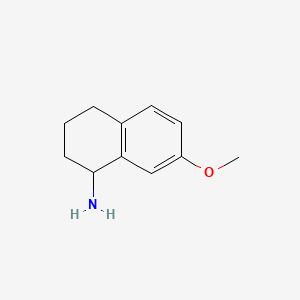


![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)
![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)

